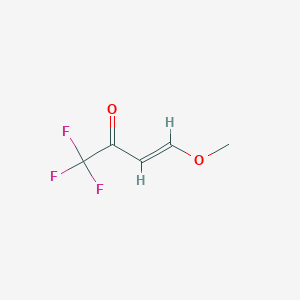
1,1,1-Trifluoro-4-methoxy-3-butene-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-4-methoxy-3-butene-2-one is an organic compound with the molecular formula C5H5F3O2 It is characterized by the presence of trifluoromethyl and methoxy groups attached to a butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-4-methoxy-3-butene-2-one can be synthesized through several methods. One common approach involves the reaction of vinyl ethyl ether with trifluoroacetic anhydride in the presence of a base such as triethylamine. This reaction is typically carried out in a continuous reactor to ensure efficient production .
Industrial Production Methods
In industrial settings, the continuous synthesis method is preferred due to its efficiency and scalability. The raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, are continuously introduced into a reactor where the reaction takes place under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-4-methoxy-3-butene-2-one undergoes various chemical reactions, including:
Substitution Reactions: It reacts with phenylmagnesium bromide to afford substitution products.
Addition Reactions: It reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group.
Common Reagents and Conditions
Phenylmagnesium Bromide: Used in substitution reactions.
Organozinc Compounds: Used in addition reactions.
Major Products Formed
Substitution Products: Resulting from reactions with phenylmagnesium bromide.
Addition Products: Resulting from reactions with organozinc compounds.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-4-methoxy-3-butene-2-one has several applications in scientific research:
Chemistry: Used in the synthesis of β-alkyl- or dialkylamino substituted enones bearing a CF3 group.
Biology: Acts as a substrate in various biochemical reactions.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-4-methoxy-3-butene-2-one involves its reactivity with various nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack. The methoxy group can participate in various chemical transformations, further expanding the compound’s reactivity profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Similar structure but with an ethoxy group instead of a methoxy group.
4-Bromo-1,1,2-trifluoro-1-butene: Contains a bromine atom and a different fluorine arrangement.
Uniqueness
1,1,1-Trifluoro-4-methoxy-3-butene-2-one is unique due to the presence of both trifluoromethyl and methoxy groups, which impart distinct chemical properties and reactivity patterns. This combination makes it a valuable compound for various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
326894-81-9 |
|---|---|
Molekularformel |
C5H5F3O2 |
Molekulargewicht |
154.09 g/mol |
IUPAC-Name |
1,1,1-trifluoro-4-methoxybut-3-en-2-one |
InChI |
InChI=1S/C5H5F3O2/c1-10-3-2-4(9)5(6,7)8/h2-3H,1H3 |
InChI-Schlüssel |
CLJVQGUCDLUZJN-UHFFFAOYSA-N |
SMILES |
COC=CC(=O)C(F)(F)F |
Isomerische SMILES |
CO/C=C/C(=O)C(F)(F)F |
Kanonische SMILES |
COC=CC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-7-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3259972.png)
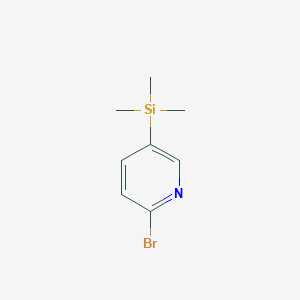
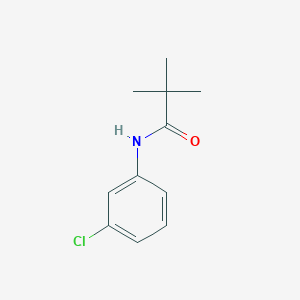
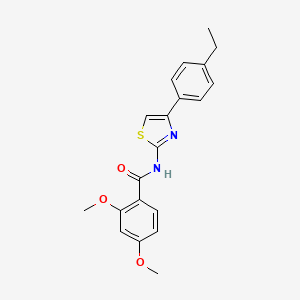
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide](/img/structure/B3259996.png)
![5-bromo-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B3259999.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B3260002.png)
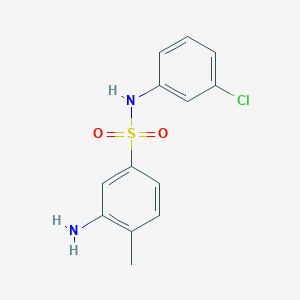
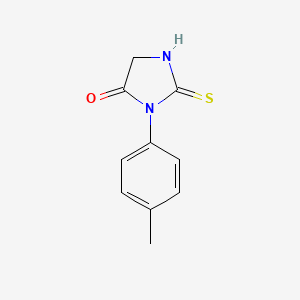
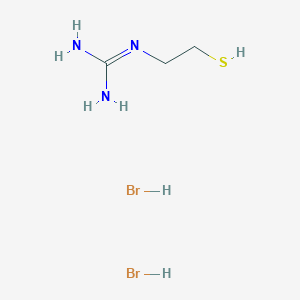
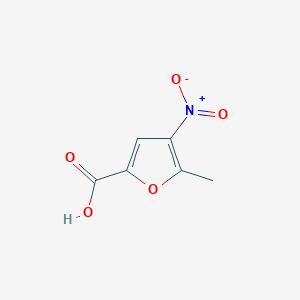
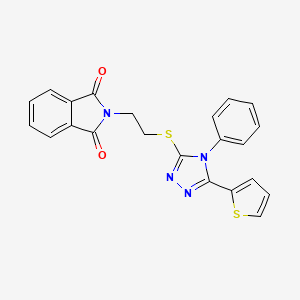
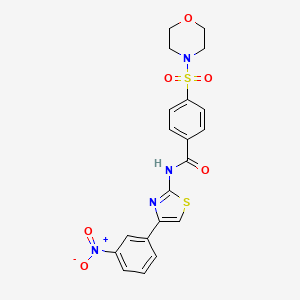
![1,2-Bis[2-(benzenesulfonyl)ethoxy]-4-nitrobenzene](/img/structure/B3260066.png)
